molecular formula C12H16BCl2NO3 B1453261 2,5-Dichloro-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1357387-36-0

2,5-Dichloro-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B1453261
CAS RN: 1357387-36-0
M. Wt: 304 g/mol
InChI Key: AOMBAVWJLXHKGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,5-Dichloro-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound that contains a pyridine ring with two chlorine atoms and a methoxy group attached. It also has a boron atom complexed with a 1,3,2-dioxaborolane ring .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring with two chlorine atoms and a methoxy group attached. It also has a boron atom complexed with a 1,3,2-dioxaborolane ring . The exact bond lengths and angles would need to be determined experimentally or through computational methods .

Scientific Research Applications

2,5-Dichloro-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has been used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in catalysis reactions, and as a biochemical reagent in biochemistry. It has also been used to study the structure and function of proteins and other biological molecules. Additionally, this compound has been used in drug discovery and development, as well as in the study of enzyme inhibitors.

Mechanism of Action

The compound “2,5-Dichloro-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a boronic ester. Boronic esters are commonly used in organic synthesis due to their ability to react with various compounds. They are often used in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the synthesis of pharmaceuticals, agrochemicals, and functional materials .

    Mode of action

    Boronic esters can undergo transmetallation with a palladium catalyst to form a new carbon-carbon bond in a process known as a Suzuki-Miyaura cross-coupling reaction .

Advantages and Limitations for Lab Experiments

2,5-Dichloro-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a versatile reagent that has many advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain. Additionally, it is soluble in a variety of organic solvents and can be stored at room temperature. Furthermore, it is relatively stable and can be used in a variety of reactions. However, it is important to note that this compound is a potent inhibitor of enzymes and should be used with caution in laboratory experiments.

Future Directions

The use of 2,5-Dichloro-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in scientific research has opened up many new possibilities for further research. For example, it could be used to study the effects of enzyme inhibition on a variety of biological processes. Additionally, it could be used to develop new drugs and treatments for a variety of diseases. Additionally, it could be used to study the structure and function of proteins and other biological molecules. Finally, it could be used to develop new catalysts for organic synthesis.

Biochemical Analysis

Biochemical Properties

2,5-Dichloro-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to form complexes with certain enzymes, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve binding to active sites or altering the enzyme’s conformation. This compound’s ability to interact with biomolecules makes it a valuable tool in studying enzyme kinetics and protein functions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound may modulate the activity of signaling molecules, leading to changes in downstream gene expression. Additionally, it can impact metabolic pathways by interacting with key enzymes involved in cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating them, depending on the context. This binding can lead to changes in enzyme activity and subsequent alterations in cellular processes. Furthermore, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Over time, this compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro and in vivo settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a response. Additionally, high doses can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolism. These interactions can affect metabolic flux and alter metabolite levels within cells. Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within cells can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall function within the cell .

properties

IUPAC Name

2,5-dichloro-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BCl2NO3/c1-11(2)12(3,4)19-13(18-11)8-7(14)6-16-10(15)9(8)17-5/h6H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMBAVWJLXHKGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2Cl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BCl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.